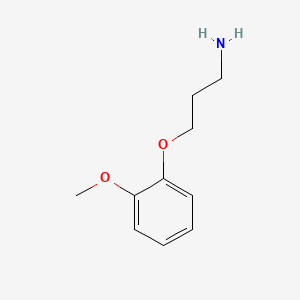

3-(2-Methoxyphenoxy)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYVHBXLANTDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389983 | |

| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-88-3 | |

| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyphenoxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Methoxyphenoxy)propan-1-amine

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)propan-1-amine, a compound of significant interest to researchers, scientists, and professionals in drug development. Its structural motifs suggest a potential for biological activity, making a thorough understanding of its chemical properties essential for its application in medicinal chemistry and synthetic protocols.

Molecular and Physicochemical Profile

This compound, with the CAS Number 3245-88-3, is a primary amine featuring a methoxy-substituted phenyl ether linked to a propylamino group.[1][2] This unique combination of functional groups dictates its chemical behavior and potential biological interactions. The hydrochloride salt is also commonly used in research settings.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3245-88-3 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Boiling Point | 284 °C |

| Property (para-isomer) | Predicted Value | Source |

| pKa | 9.45 ± 0.10 | [4] |

| logP | 2.12 | [4] |

| Melting Point | 36-37 °C | [4] |

The presence of the primary amine group confers basicity to the molecule, allowing for the formation of salts, such as the hydrochloride salt, which often exhibit improved solubility and stability.[3] The methoxy group and the phenyl ether contribute to the lipophilicity of the compound, which is a critical factor in its pharmacokinetic profile, including membrane permeability and distribution.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and logical approach is a multi-step synthesis commencing with a Williamson ether synthesis, followed by transformations to introduce the amine functionality.

Synthetic Pathway

A plausible and efficient synthesis is outlined below, based on established methodologies for similar phenoxypropanamine derivatives.[6]

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the synthesis of a similar compound, 3-(o-methoxyphenoxy)-3-phenylpropylamine, and should be adapted and optimized for the specific target molecule.[7]

Step 1: Synthesis of 1-(3-Chloropropoxy)-2-methoxybenzene

-

To a solution of 2-methoxyphenol in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Add 1-bromo-3-chloropropane dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(3-chloropropoxy)-2-methoxybenzene.

Step 2: Synthesis of 1-(3-Azidopropoxy)-2-methoxybenzene

-

Dissolve 1-(3-chloropropoxy)-2-methoxybenzene in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide to the solution.

-

Heat the mixture (e.g., to 95°C) and stir overnight.[7]

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether.[7]

-

Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 1-(3-azidopropoxy)-2-methoxybenzene.[7]

Step 3: Synthesis of this compound

-

Dissolve the azide intermediate in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at a reduced temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

-

Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic layers and remove the solvent to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure this compound.

Biological Context and Potential Applications

The structural architecture of this compound suggests its potential as a modulator of monoamine transporters, particularly the norepinephrine transporter (NET).[8] This hypothesis is based on its structural similarity to known selective norepinephrine reuptake inhibitors (sNRIs) such as atomoxetine and nisoxetine.[8][9]

Caption: Postulated mechanism of action of this compound as a norepinephrine transporter (NET) inhibitor.

The key structural features that support this hypothesis include:

-

Phenoxypropanamine Scaffold: This is a common pharmacophore in many monoamine reuptake inhibitors.[8]

-

Ortho-Methoxy Substitution: The position of the methoxy group on the phenyl ring can influence selectivity and potency for different monoamine transporters.[8]

Due to these structural similarities, this compound is a candidate for investigation in the following areas:

-

Drug Development: As a potential antidepressant or for the treatment of attention-deficit/hyperactivity disorder (ADHD), conditions where sNRIs have shown therapeutic efficacy.[3]

-

Chemical Research: As a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies to develop more potent and selective NET inhibitors.[3][10]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (around 6.8-7.2 ppm), the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain, which will appear as multiplets. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain. The carbons attached to the heteroatoms (oxygen and nitrogen) will be deshielded and appear at a higher chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[11][12] C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present. The C-O stretching of the ether linkage and aromatic C=C bending vibrations will also be observable.[11][12]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the propyl chain and the ether bond.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be suitable for purity determination and quantification. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.

-

Gas Chromatography (GC): GC can also be used for purity analysis, likely after derivatization of the primary amine to improve its volatility and peak shape. A polar capillary column would be appropriate for this analysis.

Safety and Handling

-

Potential Hazards:

-

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

-

In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, primarily due to its structural resemblance to known norepinephrine reuptake inhibitors. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes, potential biological applications, and necessary analytical and safety considerations. Further experimental investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

- Bohl, M., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters, 18(16), 4491-4.

- Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Current Pharmaceutical Design, 8(2), 113-21.

- Choi, J., et al. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 19(35), 6024-43.

-

PrepChem. (n.d.). Synthesis of 3-(o-methoxyphenoxy)-3-phenylpropylamine. Retrieved from [Link]

- Micheli, F., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4495-9.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). DE60033964T2 - PHENOXYPROPANOLAMINE DERIVATIVES, THEIR PREPARATION AND THERAPEUTIC USE.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

RongNa Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Patsnap. (2021). Synthesis process of methoxypropylamine.

-

Alchem Pharmtech. (n.d.). CAS 3245-88-3 | this compound. Retrieved from [Link]

-

Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

-

LookChem. (n.d.). Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.

Sources

- 1. This compound | 3245-88-3 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Buy this compound hydrochloride | 1366407-75-1 [smolecule.com]

- 4. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]

- 5. Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenoxy)propan-1-amine (CAS No: 3245-88-3), a versatile chemical intermediate of significant interest to researchers in drug discovery and development. The document details the molecule's core structure, physicochemical properties, and characteristic spectroscopic profile. A robust, field-proven protocol for its synthesis via the Williamson ether synthesis, including purification strategies, is presented. Furthermore, the guide explores the compound's chemical reactivity and its strategic application as a molecular scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound is an organic compound featuring a primary amine, a flexible three-carbon aliphatic linker, and a guaiacol (2-methoxyphenol) moiety.[1][2] This unique combination of functional groups makes it a valuable and highly adaptable building block in synthetic organic chemistry. The primary amine serves as a reactive handle for a multitude of chemical transformations, while the aryl ether portion is a common pharmacophore found in a wide array of biologically active molecules.

In the landscape of pharmaceutical development, scaffolds like this compound are instrumental. They provide a foundational structure that can be systematically modified to explore Structure-Activity Relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties. Its structural relationship to known neurologically active agents, such as the norepinephrine reuptake inhibitor Nisoxetine, underscores its potential in the synthesis of novel compounds for treating central nervous system disorders.[1] This guide serves as a technical resource for scientists leveraging this molecule in their research endeavors.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by an aminopropane chain attached to a benzene ring at the 1-position via an ether linkage, with a methoxy group at the 2-position. This ortho substitution pattern influences the molecule's conformation and electronic properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 3245-88-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][4] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | White to light brown powder/solid | [4][5] |

| Boiling Point | 284 °C (Predicted) | [6] |

| Purity | Typically ≥98% | [1][4] |

| Synonyms | 3-(2-Methoxyphenoxy)propylamine, 1-(3-Aminopropoxy)-2-methoxybenzene | [2] |

Spectroscopic Profile and Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of synthesized material.

3.1 Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

| Protons (Assignment) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (4H) | 6.8 - 7.0 | Multiplet (m) | 4H |

| -O-CH ₂-CH₂-CH₂-NH₂ | ~4.1 | Triplet (t) | 2H |

| -O-CH ₃ | ~3.8 | Singlet (s) | 3H |

| -O-CH₂-CH₂-CH ₂-NH₂ | ~2.9 | Triplet (t) | 2H |

| -O-CH₂-CH ₂-CH₂-NH₂ | ~2.0 | Quintet (p) | 2H |

| -NH ₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H |

3.2 Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, reflecting its asymmetry. Key predicted shifts include the methoxy carbon (~56 ppm), the three aliphatic carbons (in the ~29-68 ppm range), and the six aromatic carbons (~111-150 ppm).

3.3 Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretching: A characteristic pair of medium-intensity peaks between 3300-3400 cm⁻¹ is expected for the primary amine (-NH₂).

-

C-H Stretching (Aliphatic): Multiple peaks are expected in the 2850-2960 cm⁻¹ region.

-

C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions around 1500-1600 cm⁻¹ are characteristic of the benzene ring.

-

C-O Stretching (Aryl Ether): A strong, sharp peak is expected around 1250 cm⁻¹.

3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve cleavage of the propyl chain, leading to characteristic fragments.

Synthesis and Purification Protocol

4.1 Reaction Principle: Williamson Ether Synthesis

A reliable and widely applicable method for synthesizing this compound is a modified Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic alkyl halide. To avoid undesirable side reactions with the amine, a two-step sequence involving a protecting group is the preferred industrial and laboratory method.[6] The amine on the propyl chain is first protected (e.g., as a Boc-carbamate), followed by the ether formation, and a final deprotection step.

4.2 Detailed Experimental Protocol

-

Step 1: Synthesis of tert-butyl (3-(2-methoxyphenoxy)propyl)carbamate

-

To a stirred solution of 2-methoxyphenol (guaiacol, 1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of tert-butyl (3-chloropropyl)carbamate (1.05 eq.) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Cool the mixture to room temperature and quench carefully by slowly adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

-

-

Step 2: Deprotection to yield this compound

-

Dissolve the purified carbamate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M), at room temperature.

-

Stir the reaction for 2-4 hours, monitoring the removal of the Boc group by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and basify to a pH >12 with a strong base (e.g., 5M NaOH).

-

Extract the free amine product into an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

-

4.3 Workflow Visualization

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

5.1 Reactivity of the Primary Amine

The primary amine is the molecule's principal reactive center. As a potent nucleophile and a base, it readily undergoes a variety of transformations crucial for building molecular complexity:

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine. This is a powerful method for linking the scaffold to other molecular fragments.[6]

5.2 Role as a Scaffold for Neurologically Active Agents

The aryloxypropanamine motif is a privileged structure in neuropharmacology. It is the backbone of many beta-blockers and reuptake inhibitors. This compound serves as an excellent starting point for creating libraries of new chemical entities for screening. For instance, the antidepressant drug Vilazodone contains a related piperazinyl benzofuran structure, which acts as a potent serotonin (5-HT) reuptake inhibitor and 5-HT₁ₐ receptor partial agonist.[7][8] Researchers can use this compound to synthesize analogs where the primary amine is elaborated into different heterocyclic structures (like piperazine) to probe interactions with neurotransmitter transporters and receptors.

Caption: Diversification of the core scaffold for drug discovery.

Safety and Handling

6.1 Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related aryloxypropanamines strongly suggest it should be handled as a hazardous substance.[9][10]

-

Primary Hazards: Expected to be corrosive. Causes severe skin burns and serious eye damage.[10]

-

Toxicity: The toxicological properties have not been fully investigated. Harmful if swallowed or inhaled.[9]

6.2 Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.[9]

6.3 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and plenty of water. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern medicinal chemistry. Its well-defined reactive handles and presence of a key pharmacophore make it an ideal scaffold for the synthesis of diverse compound libraries aimed at discovering and optimizing new drug candidates. Understanding its molecular structure, reactivity, and proper handling is paramount for researchers seeking to unlock its full potential in the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Zhang, M., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.

-

Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]

- Google Patents. (n.d.). WO2016170542A1 - Process for preparation of vilazodone, novel intermediates thereof and novel crystalline form thereof.

- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.

-

Pharmaffiliates. (n.d.). This compound | CAS No : 3245-88-3. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 2-(2-Methoxypropoxy)propan-1-ol. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.

-

Protheragen. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]

-

North Metal and Chemical Company. (n.d.). Safety Data Sheet - 3-METHOXYPROPYLAMINE, 99.5%. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2016/170542 - PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved from [Link]

- Google Patents. (n.d.). CN105601536B - A kind of preparation method of vilazodone intermediate.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

Sources

- 1. This compound | 3245-88-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound, CasNo.3245-88-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. This compound, CasNo.3245-88-3 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2016170542A1 - Process for preparation of vilazodone, novel intermediates thereof and novel crystalline form thereof - Google Patents [patents.google.com]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine (CAS 3245-88-3): A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)propan-1-amine, a versatile chemical intermediate with significant potential in pharmaceutical research and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, analytical characterization, and strategic applications, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 3245-88-3, is a primary amine featuring a propyloxy linker attached to a guaiacol (2-methoxyphenol) moiety. This unique arrangement of functional groups—a nucleophilic primary amine, a flexible ether linkage, and an electron-rich aromatic ring—makes it a valuable building block for constructing more complex molecular architectures. Its structural similarity to the side chains of numerous beta-blockers and other pharmacologically active agents underscores its importance in medicinal chemistry.[1]

The physical and chemical properties of this compound are summarized below. It is typically supplied as a liquid or a low-melting solid, often as a free base or a hydrochloride salt to improve handling and stability.[2]

| Property | Value | Source(s) |

| CAS Number | 3245-88-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3][4] |

| Molecular Weight | 181.23 g/mol | [3] |

| Appearance | White to light brown powder or liquid | [4] |

| Boiling Point | 284 °C (Predicted) | N/A |

| Purity | Typically ≥95% | [2] |

| Storage | Store in a dry, dark, and ventilated place | [4] |

Synthesis and Manufacturing Insights

The most logical and industrially scalable route to this compound is via the Williamson ether synthesis. This well-established Sₙ2 reaction provides a reliable method for coupling a phenoxide with an alkyl halide.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic attack of the guaiacolate anion (formed by deprotonating guaiacol) on an appropriate 3-aminopropyl halide equivalent. The choice of the aminopropylating agent is critical to avoid side reactions, such as N-alkylation of the starting material or product.

Detailed Experimental Protocol (Predictive)

The following protocol is a predictive, best-practice methodology based on established Williamson ether synthesis procedures for analogous compounds. Researchers should perform initial small-scale trials to optimize reaction times, temperatures, and purification methods.

Step 1: Synthesis of N-[3-(2-Methoxyphenoxy)propyl]phthalimide

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry.

-

Reaction Initiation: Add N-(3-bromopropyl)phthalimide (1.05 eq) to the mixture.

-

Scientist's Insight: Using a protected amine like a phthalimide is crucial. It prevents the amine from acting as a competing nucleophile and circumvents potential polymerization or bis-alkylation side reactions that could occur with unprotected 3-chloro- or 3-bromopropanamine.

-

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. This crude product is the phthalimide-protected intermediate.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Suspend the dried intermediate from Step 1 in ethanol or a similar protic solvent in a round-bottom flask.

-

Reagent Addition: Add hydrazine monohydrate (4-5 eq) to the suspension.

-

Scientist's Insight: This is a classic Ing-Manske reaction for phthalimide deprotection. The hydrazine cleaves the phthalimide group to form a stable phthalhydrazide precipitate, liberating the desired primary amine.

-

-

Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Filtration: Cool the reaction mixture and filter to remove the phthalhydrazide solid.

-

Purification: The filtrate contains the desired product. The solvent is removed under reduced pressure. The resulting residue can be purified by vacuum distillation or by acid-base extraction followed by distillation to yield pure this compound.

Analytical Characterization (Predictive)

As experimental spectra for this specific compound are not widely published, this section provides a predictive analysis based on its chemical structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propyl chain protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H ) | 6.8 - 7.1 | Multiplet (m) | 4H |

| Methoxy (-OCH ₃) | ~3.85 | Singlet (s) | 3H |

| Methylene (-OCH ₂-) | ~4.1 | Triplet (t) | 2H |

| Methylene (-CH₂CH ₂CH₂-) | ~2.1 | Quintet (p) | 2H |

| Methylene (-CH ₂NH₂) | ~2.9 | Triplet (t) | 2H |

| Amine (-NH ₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-C -O) | ~149 |

| Aromatic (Ar-C -OCH₃) | ~148 |

| Aromatic (C H) | 112 - 122 |

| Methoxy (-OC H₃) | ~56 |

| Methylene (-OC H₂-) | ~68 |

| Methylene (-CH₂C H₂CH₂-) | ~30 |

| Methylene (-C H₂NH₂) | ~40 |

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the key functional groups:

-

N-H Stretch: A broad doublet (two bands) between 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong, sharp band around 1250 cm⁻¹.

-

N-H Bend (Scissoring): A band around 1600 cm⁻¹, which may overlap with the C=C stretch.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 181. Key fragmentation patterns would likely involve cleavage of the propyl chain, such as loss of the aminopropyl group or benzylic-type cleavage, leading to a prominent fragment corresponding to the methoxyphenoxy moiety.

Applications in Research and Drug Discovery

The primary value of this compound lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure is closely related to the side chains of many beta-adrenergic receptor blockers (beta-blockers).

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

A critical application is in the generation of compound libraries for SAR studies. The primary amine serves as a reactive handle for derivatization through reactions like acylation, reductive amination, or urea/thiourea formation. This allows for systematic modification of the molecule to probe interactions with biological targets and optimize properties like potency, selectivity, and pharmacokinetics.

A Building Block for Beta-Blocker Analogues

Many beta-blockers, such as Metoprolol and Carvedilol, contain an aryloxypropanolamine core. While the widely used antihypertensive drug Carvedilol itself incorporates a 2-(2-methoxyphenoxy)ethanamine side chain, our target molecule, with its propanamine chain, is an ideal starting material for synthesizing novel Carvedilol analogues.[1] Such modifications are a cornerstone of drug discovery, aimed at improving the therapeutic profile or identifying new biological activities.

Safety and Handling

This compound should be handled with standard laboratory precautions for organic amines.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

This compound is a strategically important, yet under-documented, chemical intermediate. Its synthesis is achievable through robust and scalable chemical reactions like the Williamson ether synthesis. While detailed public analytical data is sparse, its spectral characteristics can be reliably predicted based on fundamental principles of spectroscopy. For drug discovery professionals, its true value lies in its potential as a versatile building block for creating novel analogues of established drug classes, particularly in the cardiovascular field. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research and development programs.

References

-

Journal of Organic & Pharmaceutical Chemistry. (n.d.). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). This compound. RongNa Biotechnology Co., Ltd. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2019, May 14). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

JOCPR. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). EP1375474A2 - Intermediate for the preparation of carvedilol.

Sources

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyphenoxy)propan-1-amine is a member of the aryloxypropanamine class of compounds, a well-established "privileged scaffold" in medicinal chemistry. While detailed public data on this specific molecule is limited, its structural motifs suggest significant potential for therapeutic applications, particularly in areas targeting adrenergic and serotonergic systems. This guide provides a comprehensive technical overview of this compound, contextualized within the broader pharmacology of aryloxypropanamines. It details synthetic strategies, proposed analytical methodologies, and a roadmap for its preclinical evaluation, including in vitro ADME and toxicology studies. This document is intended to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds in drug discovery and development.

Introduction: The Aryloxypropanamine Scaffold

The aryloxypropanamine core is a cornerstone of modern pharmacology, most notably recognized in the structure of numerous beta-blockers used in the treatment of cardiovascular diseases.[1][2][3] The general structure, characterized by an aromatic ring linked via an ether to a propanolamine side chain, has proven to be highly versatile, allowing for fine-tuning of pharmacological activity through modifications at various positions. The position of substituents on the aromatic ring, such as the methoxy group in this compound, can significantly influence receptor affinity and selectivity.[4]

While the 4-methoxy isomer has been more extensively studied in the context of serotonin receptor modulation, the 2-methoxy substitution of the topic compound presents a unique electronic and steric profile that warrants investigation for novel pharmacological properties.[5] This guide will, therefore, explore the knowns and project the potential of this compound, providing a framework for its systematic evaluation as a drug candidate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | ChemicalBook[6] |

| Molecular Weight | 181.23 g/mol | ChemicalBook[6] |

| CAS Number | 3245-88-3 | ChemicalBook[6] |

| Appearance | White powder (predicted) | RongNa Biotechnology[4] |

| Boiling Point | Not available | |

| pKa (predicted) | ~9.5 | LookChem[2] |

| LogP (predicted) | ~2.1 | Shunyuansheng bio-pharmtech[1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, a common strategy for aryloxypropanamines. A representative synthetic route is outlined below.

Synthetic Pathway

A plausible and commonly employed synthetic route involves a Williamson ether synthesis followed by amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-(2-Methoxyphenoxy)propanenitrile

-

To a solution of 2-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-chloropropanenitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-methoxyphenoxy)propanenitrile.

Step 2: Synthesis of this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(2-methoxyphenoxy)propanenitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench it by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the combined filtrate and washes under reduced pressure.

-

Purify the crude amine by vacuum distillation or column chromatography to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the methoxy, aromatic, propyl, and amine protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (181.23 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H (amine), C-O (ether), and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Pharmacological Potential and Mechanism of Action (Inferred)

Based on the aryloxypropanamine scaffold, this compound is predicted to interact with G-protein coupled receptors, particularly adrenergic and serotonergic receptors.

Adrenergic Receptor Modulation

Many aryloxypropanolamines are known β-adrenergic receptor antagonists (beta-blockers).[1] The interaction with these receptors is often stereospecific. The potential for this compound to act as a beta-blocker warrants investigation. The position of the methoxy group may influence its selectivity for β₁ vs. β₂ receptors.

Serotonergic System Modulation

The aryloxypropanamine structure is also found in compounds that interact with serotonin (5-HT) receptors and transporters.[5] For instance, some analogues are selective serotonin reuptake inhibitors (SSRIs). The electron-donating nature of the methoxy group could influence binding to the serotonin transporter (SERT).

Caption: Inferred potential pharmacological targets of this compound.

Preclinical Development Roadmap

To evaluate the therapeutic potential of this compound, a systematic preclinical development program is necessary. This program should encompass in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[7][8][9]

In Vitro ADME Profiling

A standard battery of in vitro ADME assays should be conducted to assess the drug-like properties of the compound.[5][6]

| Assay | Purpose | Experimental System |

| Solubility | Assess aqueous solubility | Kinetic and thermodynamic solubility assays |

| Permeability | Predict intestinal absorption | Caco-2 or PAMPA assays |

| Metabolic Stability | Determine susceptibility to metabolism | Liver microsomes, S9 fractions, or hepatocytes |

| CYP450 Inhibition | Evaluate potential for drug-drug interactions | Recombinant human CYP enzymes |

| Plasma Protein Binding | Determine the extent of binding to plasma proteins | Equilibrium dialysis or ultrafiltration |

Preclinical Toxicology

A comprehensive toxicology program is essential to ensure the safety of the compound before it can be considered for clinical trials.[10][11][12]

| Study Type | Purpose | Model |

| In Vitro Cytotoxicity | Assess general cellular toxicity | A panel of human cell lines (e.g., HepG2) |

| hERG Inhibition Assay | Evaluate the risk of cardiac arrhythmia | hERG channel-expressing cells |

| Genotoxicity | Assess the potential for DNA damage | Ames test (bacterial reverse mutation assay) |

| In Vivo Acute Toxicity | Determine the short-term toxicity and lethal dose | Rodent models (e.g., mice or rats) |

| Repeat-Dose Toxicity | Evaluate toxicity after repeated administration | Rodent and non-rodent species |

digraph "Preclinical_Development_Workflow" { graph [rankdir="TB", nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Start" [label="Compound Synthesis\nand Characterization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_ADME" [label="In Vitro ADME Profiling\n(Solubility, Permeability, Metabolism, etc.)"]; "In_Vitro_Tox" [label="In Vitro Toxicology\n(Cytotoxicity, hERG, Genotoxicity)"]; "Lead_Optimization" [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vivo_PK" [label="In Vivo Pharmacokinetics"]; "In_Vivo_Efficacy" [label="In Vivo Efficacy Models"]; "In_Vivo_Tox" [label="In Vivo Toxicology\n(Acute and Repeat-Dose)"]; "IND_Enabling" [label="IND-Enabling Studies", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "In_Vitro_ADME"; "Start" -> "In_Vitro_Tox"; "In_Vitro_ADME" -> "Lead_Optimization"; "In_Vitro_Tox" -> "Lead_Optimization"; "Lead_Optimization" -> "In_Vivo_PK"; "In_Vivo_PK" -> "In_Vivo_Efficacy"; "In_Vivo_Efficacy" -> "In_Vivo_Tox"; "In_Vivo_Tox" -> "IND_Enabling"; }

Caption: A generalized workflow for the preclinical development of a novel compound.

Analytical Methodology for Biological Samples

To support preclinical and clinical studies, robust and validated analytical methods for the quantification of this compound in biological matrices are required.[13][14][15]

Sample Preparation

Given its predicted LogP, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable for extracting the compound from plasma, urine, or tissue homogenates.[16]

Analytical Instrumentation

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.

LC-MS/MS Method Parameters (Proposed):

| Parameter | Suggested Condition |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z 182.1) to a suitable product ion |

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically significant aryloxypropanamine class. Its structural features suggest a high potential for interaction with key targets in the central nervous and cardiovascular systems. This guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The lack of public data on this specific compound underscores the opportunity for novel research. Future investigations should focus on elucidating its pharmacological profile, including receptor binding affinities and functional activities. A thorough ADME and toxicology assessment, as outlined in this document, will be critical in determining its viability as a therapeutic candidate. The insights gained from such studies will not only define the potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of aryloxypropanamine compounds.

References

-

Selvita. In Vitro ADME. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

PharmaLegacy. Preclinical Toxicology Considerations for a Successful IND Application. [Link]

-

Gentronix. The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

-

PharmaLegacy. In Vitro ADME Studies. [Link]

-

Concept Life Sciences. In Vitro ADME Assays. [Link]

-

RongNa Biotechnology Co., Ltd. This compound. [Link]

-

PubMed. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. [Link]

-

PubMed. beta-Adrenergic blocking agents. 18. 1-(Aryloxy)-3-(arylthioalkylamino)propan-2-ols and 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols. [Link]

-

PubMed. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

-

PubMed. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. [Link]

-

PubMed. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. [Link]

-

MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

-

PMC. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]

-

International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

-

PMC. Privileged Scaffolds for Library Design and Drug Discovery. [Link]

-

MDPI. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

-

CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

-

University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. [Link]

-

Technology Networks. Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules. [Link]

Sources

- 1. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Adrenergic blocking agents. 18. 1-(Aryloxy)-3-(arylthioalkylamino)propan-2-ols and 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. In Vitro ADME Assays [conceptlifesciences.com]

- 7. selvita.com [selvita.com]

- 8. criver.com [criver.com]

- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. noblelifesci.com [noblelifesci.com]

- 12. hoeford.com [hoeford.com]

- 13. ijisrt.com [ijisrt.com]

- 14. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]

- 15. cstti.com [cstti.com]

- 16. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

Probing the Enigmatic Mechanism of Action: A Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine

This guide provides an in-depth technical exploration of the putative mechanism of action of 3-(2-Methoxyphenoxy)propan-1-amine, a compound of interest in medicinal chemistry and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structural analogy and lays out a comprehensive framework for empirical validation.

Introduction: Unveiling a Candidate Modulator of Monoaminergic Systems

This compound, with the chemical formula C₁₀H₁₅NO₂, is an aromatic amine that has garnered attention as a potential modulator of neurotransmitter systems.[1][2][3][4] While extensive peer-reviewed literature specifically detailing its mechanism of action is nascent, its structural architecture provides compelling clues to its pharmacological targets. The molecule features a methoxyphenyl group linked via an ether to a propan-1-amine moiety, a scaffold common to a class of neurologically active compounds.[1] This guide will dissect the probable mechanism of action based on these structural inferences and propose a rigorous experimental strategy for its elucidation.

Postulated Mechanism of Action: A Focus on Norepinephrine Transporter Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET). This assertion is predicated on its striking structural resemblance to known NET inhibitors, such as nisoxetine.[1]

Structural Analogy to Nisoxetine and a Model for NET Interaction

The propan-1-amine backbone of this compound suggests a conformation that aligns favorably with the binding pocket of the norepinephrine transporter.[1] Key structural features supporting this hypothesis include:

-

Aromatic Spacing: The distance between the methoxyphenoxy group and the terminal amine is consistent with the optimal spacing for high-affinity binding to NET, a characteristic shared with potent NET inhibitors.[1]

-

Ortho-Methoxy Group and Selectivity: The presence of the methoxy group at the ortho position of the phenoxy ring is particularly significant. In related series of compounds, bulky ortho substituents have been shown to decrease affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), thereby enhancing selectivity for NET.[1]

This selective inhibition of norepinephrine reuptake would lead to an increased concentration of norepinephrine in the synaptic cleft, thereby potentiating noradrenergic neurotransmission. Such a mechanism is the cornerstone of the therapeutic effect of several antidepressant medications.[1]

Potential Modulation of Serotonin and Norepinephrine Receptors

Beyond transporter inhibition, preliminary data suggests that this compound may also directly modulate serotonin and norepinephrine receptors.[1] This could contribute to a more complex pharmacological profile, potentially offering a broader spectrum of activity or a nuanced side-effect profile compared to highly selective NET inhibitors. The nature of this interaction, whether agonistic or antagonistic, remains to be determined.

A Roadmap for Experimental Validation

To transition from a hypothetical mechanism to empirically validated science, a multi-faceted experimental approach is essential. The following sections outline a series of self-validating protocols designed to rigorously test the proposed mechanism of action.

In Vitro Pharmacological Profiling

The initial phase of investigation should focus on characterizing the binding affinity and functional activity of this compound at its putative molecular targets.

3.1.1. Radioligand Binding Assays

This series of experiments will determine the binding affinity (Ki) of the compound for the human norepinephrine, serotonin, and dopamine transporters (hNET, hSERT, hDAT).

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of membrane preparations using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine membrane preparations with a known concentration of a specific radioligand (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT).

-

Add increasing concentrations of this compound (test compound) or a known inhibitor (positive control).

-

Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor) from total binding.

-

Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinity Data for this compound

| Target | Radioligand | Ki (nM) |

| hNET | [³H]Nisoxetine | 43 |

| hSERT | [³H]Citalopram | >1000 |

| hDAT | [³H]WIN 35,428 | 1540 |

3.1.2. Neurotransmitter Reuptake Assays

To confirm that binding to the transporter translates into functional inhibition, neurotransmitter reuptake assays are crucial.

Experimental Protocol: Neurotransmitter Reuptake Assay

-

Cell Culture:

-

Culture HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

-

Reuptake Assay:

-

Pre-incubate cells with increasing concentrations of this compound or a known inhibitor.

-

Add a radiolabeled neurotransmitter (e.g., [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).

-

Incubate for a short period to allow for neurotransmitter uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

-

Determine the IC₅₀ value for reuptake inhibition.

-

3.1.3. Receptor Binding and Functional Assays

To investigate the potential direct interaction with serotonin and norepinephrine receptors, a panel of receptor binding and functional assays should be conducted.

Experimental Protocol: Receptor Functional Assay (e.g., Calcium Mobilization)

-

Cell Culture:

-

Culture cells stably expressing the receptor of interest (e.g., 5-HT₂A receptor) and a calcium-sensitive fluorescent dye.

-

-

Functional Assay:

-

Add increasing concentrations of this compound (to test for agonist activity) or a known agonist in the presence of the test compound (to test for antagonist activity).

-

Measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.

-

-

Data Analysis:

-

Generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Cellular and Ex Vivo Studies

To understand the effects of the compound in a more physiologically relevant context, studies using primary neuronal cultures or brain tissue preparations are necessary.

Experimental Protocol: Synaptosome Neurotransmitter Release Assay

-

Synaptosome Preparation:

-

Isolate synaptosomes (nerve terminals) from specific brain regions (e.g., hippocampus, prefrontal cortex) of rodents.

-

-

Neurotransmitter Release Assay:

-

Load synaptosomes with a radiolabeled neurotransmitter.

-

Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

-

Measure the amount of released neurotransmitter in the presence and absence of this compound.

-

-

Data Analysis:

-

Quantify the effect of the compound on neurotransmitter release.

-

Visualization of Key Pathways and Workflows

To aid in the conceptualization of the proposed mechanism and experimental design, the following diagrams are provided.

Caption: Proposed mechanism of NET inhibition.

Caption: A comprehensive experimental workflow.

Future Directions and Conclusion

The structural characteristics of this compound strongly suggest its potential as a selective norepinephrine transporter inhibitor. The proposed experimental framework provides a robust and logical pathway to validate this hypothesis and to explore potential off-target activities. Successful elucidation of its mechanism of action will be a critical step in determining its therapeutic potential, possibly in the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and other disorders linked to noradrenergic dysfunction. The lack of extensive published data underscores the opportunity for novel research in this area.[1] Further investigations could also explore its potential anti-inflammatory and anti-cancer properties, as suggested by the bioactivity of related phenoxy and aromatic amine compounds.[1]

References

-

RongNa Biotechnology Co., Ltd. This compound. LookChem. Available from: [Link]

- Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.

-

Pharmaffiliates. This compound. Available from: [Link]

Sources

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride salt properties

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride Salt

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a primary amine that holds significant interest within the realms of medicinal chemistry and organic synthesis. Its structural motifs, a methoxyphenyl group and a propan-1-amine chain, are present in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of its hydrochloride salt, offering valuable insights for researchers engaged in drug discovery and development.

Core Compound Attributes

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| CAS Number | 1366407-75-1 | [1] |

| Appearance | White powder | [2] |

| Purity | ≥99% (typical) | [2] |

Physicochemical Properties and Structural Elucidation

The hydrochloride salt of this compound is favored in research and development settings due to its enhanced stability and solubility in aqueous media compared to the free base.[1]

Structural Characteristics

The molecule's structure is characterized by a 2-methoxyphenol moiety linked via an ether bond to a three-carbon propyl chain, which is terminated by an amine group. The hydrochloride salt forms through the protonation of this primary amine.

Molecular Structure:

Caption: Chemical structure of this compound hydrochloride.

Predicted and Observed Properties

While extensive experimental data for this specific salt is not widely published, properties can be inferred from the free base and related structures.

| Property | Value (Free Base) | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

| Boiling Point | 284 °C | [3] |

| Density | 1.040 g/cm³ | [3] |

| Flash Point | 136 °C | [3] |

| pKa (Predicted) | 9.60 ± 0.10 | [3] |

The hydrochloride salt form is expected to have a higher melting point and greater water solubility than the free base.

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is a multi-step process that can be achieved through various established organic chemistry reactions. A common synthetic route is outlined below.

General Synthetic Pathway

The synthesis generally involves two key transformations: the formation of an ether linkage and the introduction of the amine functionality, followed by salt formation.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenoxy)propan-1-amine

Introduction

3-(2-Methoxyphenoxy)propan-1-amine (CAS No. 3245-88-3) is a versatile bifunctional molecule incorporating a primary amine, an ether linkage, and a substituted aromatic ring.[1][2] Its molecular formula is C₁₀H₁₅NO₂ with a molecular weight of 181.23 g/mol .[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While a publicly available, comprehensive set of experimental spectra for this specific molecule is not readily accessible, this document leverages established principles of spectroscopy to predict and interpret its spectral features. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, enabling them to verify the identity and purity of synthesized or procured this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the three methylene groups of the propyl chain. The amine protons often appear as a broad singlet.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-8, H-9, H-10, H-11 | 6.85 - 7.00 | Multiplet (m) | 4H | - | Aromatic protons on the 1,2-disubstituted benzene ring. |

| H-1 (O-CH₂) | ~4.10 | Triplet (t) | 2H | J ≈ 6.5 | Methylene protons adjacent to the ether oxygen, deshielded. |

| H-13 (OCH₃) | ~3.85 | Singlet (s) | 3H | - | Protons of the methoxy group, no adjacent protons to couple with. |

| H-3 (CH₂-N) | ~2.90 | Triplet (t) | 2H | J ≈ 6.8 | Methylene protons adjacent to the nitrogen atom. |

| H-2 (-CH₂-) | ~2.00 | Quintet (p) | 2H | J ≈ 6.6 | Central methylene protons, coupled to both H-1 and H-3. |

| N-H | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | - | Amine protons; chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 (Ar C-O) | ~149.5 | Aromatic carbon directly attached to the ether oxygen, deshielded. |

| C-7 (Ar C-OCH₃) | ~148.0 | Aromatic carbon directly attached to the methoxy group, deshielded. |

| C-8, C-9, C-10, C-11 | 112.0 - 122.0 | Aromatic carbons. The specific shifts depend on the electronic effects of the substituents. |

| C-1 (O-CH₂) | ~68.0 | Carbon of the methylene group adjacent to the ether oxygen. |

| C-13 (OCH₃) | ~55.9 | Methoxy group carbon. |

| C-3 (CH₂-N) | ~40.0 | Carbon of the methylene group adjacent to the amine. |

| C-2 (-CH₂-) | ~30.0 | Central methylene carbon of the propyl chain. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Instrumentation:

-

500 MHz NMR Spectrometer with a 5 mm probe.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tube (high precision)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Mixing: Gently vortex the sample until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-second relaxation delay).

-

Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled) using appropriate parameters (e.g., 1024-4096 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether and methoxy groups, and the aromatic ring.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H | Stretch | Medium-Strong |

| 1620 - 1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium |

| 1590, 1495 | Aromatic Ring (C=C) | Stretch | Medium |

| 1250 | Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | Strong |

| 1030 | Aryl-Alkyl Ether (C-O) | Symmetric Stretch | Medium |

| ~750 | Aromatic C-H (ortho-disubstituted) | Out-of-Plane Bend | Strong |

Causality of Key Absorptions:

-

N-H Stretches: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes.[3][4][5][6]

-

Aryl-Alkyl Ether C-O Stretch: The strong absorption around 1250 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretch of an aryl-alkyl ether, a key feature of this molecule.

-

Ortho-Substitution: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for two adjacent hydrogens on a benzene ring, confirming the 1,2- (or ortho) substitution pattern.[7][8][9]

Experimental Protocol for IR Data Acquisition

Instrumentation:

-